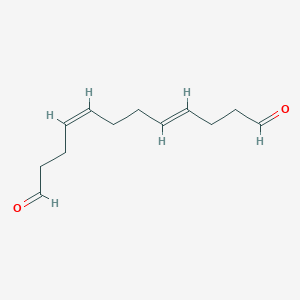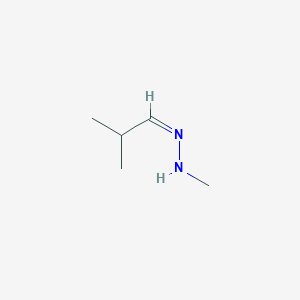
2-Methylpropanal methyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropanal methyl hydrazone is a chemical compound that is widely used in scientific research. It is a hydrazone derivative of 2-methylpropanal, which is a colorless liquid with a pungent odor. 2-Methylpropanal methyl hydrazone is a yellow to orange crystalline solid that is soluble in water and organic solvents. It is a versatile reagent that can be used for a variety of purposes, including synthesis, analysis, and purification.
Mecanismo De Acción
The mechanism of action of 2-Methylpropanal methyl hydrazone is based on its ability to form stable complexes with aldehydes and ketones. The hydrazone derivative reacts with the carbonyl group of the aldehyde or ketone, forming a Schiff base intermediate. This intermediate is stabilized by resonance, and can be isolated and characterized. The reaction proceeds under mild conditions, and is highly selective for aldehydes and ketones.
Efectos Bioquímicos Y Fisiológicos
2-Methylpropanal methyl hydrazone does not have any known biochemical or physiological effects. It is a non-toxic compound that is generally considered to be safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylpropanal methyl hydrazone in lab experiments include its high selectivity for aldehydes and ketones, its mild reaction conditions, and its versatility as a reagent. It can be used for the analysis and purification of a wide range of aldehydes and ketones, and can also be used as a starting material for the synthesis of various hydrazone derivatives.
The limitations of using 2-Methylpropanal methyl hydrazone in lab experiments include its relatively low yield and its sensitivity to air and moisture. The reaction must be carried out under an inert atmosphere, and the product must be stored in a dry and air-free environment.
Direcciones Futuras
There are many potential future directions for the use of 2-Methylpropanal methyl hydrazone in scientific research. Some possible areas of application include:
1. Development of new hydrazone derivatives with novel biological and pharmacological activities.
2. Investigation of the mechanism of action of hydrazone derivatives, and their potential for use in drug discovery.
3. Development of new methods for the analysis and purification of aldehydes and ketones, using 2-Methylpropanal methyl hydrazone as a starting material.
4. Exploration of the use of 2-Methylpropanal methyl hydrazone in other areas of chemistry, such as organic synthesis and materials science.
In conclusion, 2-Methylpropanal methyl hydrazone is a versatile reagent that has many potential applications in scientific research. Its high selectivity for aldehydes and ketones, mild reaction conditions, and versatility as a reagent make it a valuable tool for researchers in a wide range of fields. Further research is needed to fully explore the potential of this compound, and to develop new methods and applications for its use.
Métodos De Síntesis
2-Methylpropanal methyl hydrazone can be synthesized by reacting 2-methylpropanal with methyl hydrazine in the presence of a catalyst. The reaction proceeds via a condensation reaction, in which the carbonyl group of 2-methylpropanal reacts with the hydrazine group of methyl hydrazine to form the hydrazone derivative.
Aplicaciones Científicas De Investigación
2-Methylpropanal methyl hydrazone is commonly used in scientific research as a reagent for the analysis and purification of aldehydes and ketones. It can be used to selectively trap aldehydes and ketones from complex mixtures, allowing for their isolation and identification. In addition, 2-Methylpropanal methyl hydrazone can be used as a starting material for the synthesis of various hydrazone derivatives, which have a wide range of biological and pharmacological activities.
Propiedades
Número CAS |
16713-37-4 |
|---|---|
Nombre del producto |
2-Methylpropanal methyl hydrazone |
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
N-[(Z)-2-methylpropylideneamino]methanamine |
InChI |
InChI=1S/C5H12N2/c1-5(2)4-7-6-3/h4-6H,1-3H3/b7-4- |
Clave InChI |
QLVOGAHIAVPTFB-DAXSKMNVSA-N |
SMILES isomérico |
CC(C)/C=N\NC |
SMILES |
CC(C)C=NNC |
SMILES canónico |
CC(C)C=NNC |
Sinónimos |
2-Methylpropanal methyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



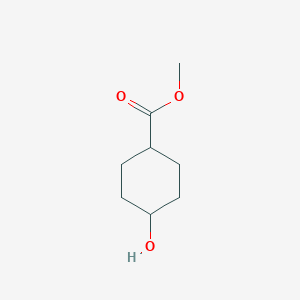
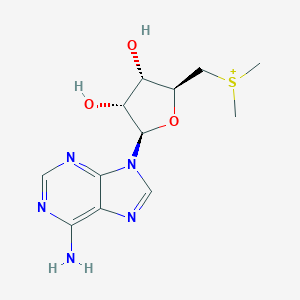



![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
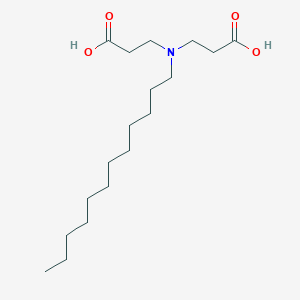
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
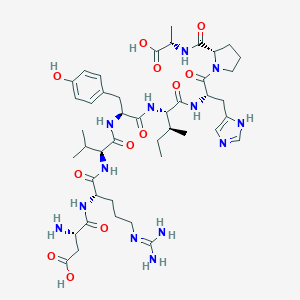
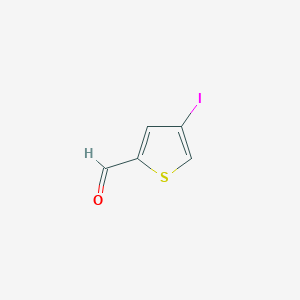
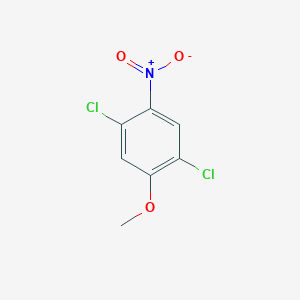
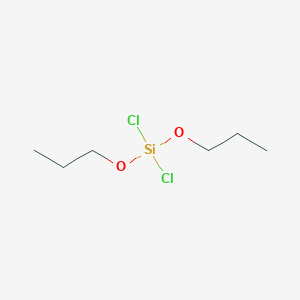
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
